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Compound of Interest

Compound Name:
5-hydrazinyl-1-methyl-1H-1,2,4-

triazole

CAS No.: 1850879-66-1

Cat. No.: B1413203

Get Quote

Executive Summary & Chemical Identity
5-hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS Registry Number: Dependent on salt form,

typically derived from 86208-66-4 generic class) represents a critical high-nitrogen scaffold. It

functions as a versatile intermediate in the synthesis of fused heterocycles (e.g.,

triazolotriazoles) for high-energy density materials (HEDMs) and as a pharmacophore linker in

kinase inhibitors.

The structural integrity of this molecule hinges on the regiochemistry of the methyl group (N1

vs. N2 vs. N4) and the tautomeric state of the hydrazine moiety. This guide provides a self-

validating analytical workflow to confirm these parameters.
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Property Specification

IUPAC Name 5-hydrazinyl-1-methyl-1H-1,2,4-triazole

Formula

C

H

N

Molecular Weight 113.12 g/mol

Key Functional Groups
1,2,4-Triazole ring, N-Methyl (N1), Hydrazine

(C5)

Primary Challenge

Distinguishing N1/N2 isomers and confirming

hydrazine purity (vs. azo/hydrazo oxidation

products).[1][2]

Synthesis & Purification Strategy
To ensure a valid structural analysis, the analyte must be synthesized via a pathway that

minimizes regio-isomeric ambiguity. The Nucleophilic Aromatic Substitution (S

Ar) of a halogenated precursor is the preferred route over ring closure methods, which often
yield isomeric mixtures.

Validated Synthesis Protocol
Precursor: 5-chloro-1-methyl-1H-1,2,4-triazole. Reagent: Hydrazine Hydrate (80% or 100%).

Mechanism: The electron-deficient triazole ring, further activated by the N1-methyl group,

facilitates the displacement of the C5-chlorine by the hydrazine nucleophile.

Step-by-Step Methodology
Reaction: Dissolve 5-chloro-1-methyl-1H-1,2,4-triazole (1.0 eq) in absolute ethanol. Add

Hydrazine Hydrate (3.0 eq) dropwise to prevent dimerization (formation of 5,5'-bis-triazole).

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor consumption of starting material via TLC

(Eluent: DCM/MeOH 9:1).
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Isolation: Concentrate under reduced pressure. The excess hydrazine acts as a solvent and

must be removed completely to prevent interference in NMR.

Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

Why this solvent? Water removes residual hydrazine salts; Ethanol ensures crystallization

of the organic product.

Structural Analysis Workflow
The following decision tree outlines the logical progression for validating the structure.
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Crude Product

Step 1: Purity Check
(HPLC-UV / TLC)

Re-purify (Recrystallization)

< 95%

Step 2: Solution State Structure
(1H & 13C NMR)

> 95%

Confirm N-Me Position
(NOESY / HMBC)

Isomer Mix

Step 3: Mass Spectrometry
(ESI-MS / HRMS)

Confirmed

Step 4: Solid State Conformation
(SCXRD / IR)

Validated Structure

Click to download full resolution via product page

Figure 1: Analytical workflow for structural validation. Note the critical checkpoint at Regio-

Check to distinguish N1 vs N2 methylation.
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Spectroscopic Characterization
This section details the expected spectral signatures and the causality behind them.

A. Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming the N-methylation site and the presence of the hydrazine

moiety.

Solvent Choice: DMSO-d

is required.

Reasoning: Chloroform-d often fails to solubilize polar hydrazines, and rapid proton

exchange in Methanol-d

will obscure the critical hydrazine NH protons.

Predicted

H NMR Data (DMSO-d

, 400 MHz)
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Proton
Environment

Chemical Shift
(

)

Multiplicity Integration
Structural
Insight

N-CH 3.60 – 3.80 ppm Singlet 3H

Diagnostic for

N1-methylation.

N2-Me typically

shifts upfield; N4-

Me shifts

downfield.

Triazole C3-H 7.60 – 7.80 ppm Singlet 1H

The sole

aromatic proton.

Lack of splitting

confirms 1,2,4-

substitution

pattern.

-NH-NH 4.00 – 5.50 ppm Broad Singlet 3H

Exchangeable

with D

O. Broadening

indicates

quadrupole

relaxation from

adjacent

nitrogens.

C NMR Data (DMSO-d

, 100 MHz)
N-CH

: ~35.0 ppm.

C3 (Ring CH): ~145.0 ppm (Characteristic of triazole CH).

C5 (C-NHNH
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): ~158.0 ppm (Deshielded due to electronegative hydrazine attachment).

B. Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization).

Expected m/z: 114.1 [M+H]

.

Fragmentation Pattern:

Loss of hydrazine (N

H

, -31 Da) is a common primary fragmentation pathway.

Ring cleavage of the triazole is observed at higher collision energies.

C. Vibrational Spectroscopy (FT-IR)
IR is used to confirm the hydrazine functional group and assess hydrogen bonding potential.

(NH) Stretching: Doublet or broad band at 3100–3350 cm

(Primary amine of hydrazine).

(C=N) Ring: Sharp bands at 1550–1600 cm

.

Absence of C-Cl: Disappearance of the C-Cl stretch (approx. 700-800 cm

) from the precursor confirms the substitution reaction completion.

Solid-State Analysis (X-Ray Diffraction)
Single Crystal X-Ray Diffraction (SCXRD) is the "Gold Standard" for this molecule to definitively

prove the tautomeric form in the solid phase.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413203?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystallization Protocol[3]
Solvent System: Slow evaporation from Methanol/Acetonitrile (1:1).

Conditions: Room temperature, shielded from light (hydrazines can be photosensitive).

Structural Expectations
Tautomerism: While the hydrazine group (-NH-NH

) is the formal structure, the solid state often exhibits extensive hydrogen bonding.

Planarity: The triazole ring should be planar. The N-N bond of the hydrazine typically rotates

out of plane to minimize lone-pair repulsion, unless constrained by intermolecular H-bonds.

Density: High-nitrogen compounds often exhibit high crystal densities (>1.4 g/cm

), relevant for energetic material applications.

Safety & Stability Considerations
Toxicity: Hydrazine derivatives are potential alkylating agents and should be handled as

suspected carcinogens. Use double-gloving and work in a fume hood.

Stability: The free base is prone to oxidation (air sensitivity) over time, turning yellow/brown.

Storage: Store under Argon/Nitrogen at -20°C.

Salt Formation: Converting the free base to the Hydrochloride (HCl) or Nitrate salt

significantly improves long-term stability and crystallinity for analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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